molecular formula C19H20N2O4 B2977787 N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide CAS No. 1090339-75-5

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

Cat. No. B2977787
CAS RN: 1090339-75-5
M. Wt: 340.379
InChI Key: CRXOGEOAMFCFSH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has emerged as a promising therapeutic agent for cancer treatment due to its ability to selectively target cancer cells with high levels of Pol I transcription.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide selectively inhibits Pol I transcription by binding to the DNA promoter region of the rRNA genes, preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its effects on Pol I transcription, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is its ability to selectively target cancer cells with high levels of Pol I transcription, making it a promising therapeutic agent for cancer treatment. However, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity and off-target effects.

Future Directions

Future research on N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide will likely focus on identifying biomarkers that can predict response to treatment, as well as developing combination therapies that can enhance its anticancer effects. Additionally, further studies are needed to assess the safety and efficacy of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide in clinical trials, particularly in combination with other anticancer agents.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide involves a multi-step process that includes the reaction of 7-hydroxy-4-methylcoumarin with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with cyclohexylamine and cyanogen bromide. The final step involves the reaction of the intermediate with acetic anhydride to produce N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of Pol I transcription, leading to inhibition of ribosomal RNA synthesis and subsequent cell death. N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has demonstrated efficacy in preclinical models of multiple cancer types, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-9-18(23)25-16-10-14(5-6-15(13)16)24-11-17(22)21-19(12-20)7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXOGEOAMFCFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

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